molecular formula C6H11N3 B2855128 3-methyl-5-propyl-1H-1,2,4-triazole CAS No. 51824-92-1

3-methyl-5-propyl-1H-1,2,4-triazole

Cat. No.: B2855128
CAS No.: 51824-92-1
M. Wt: 125.175
InChI Key: PLSXIQIFBAFZGG-UHFFFAOYSA-N
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Description

3-Methyl-5-propyl-1H-1,2,4-triazole is a heterocyclic compound featuring a 1,2,4-triazole core substituted with methyl and propyl groups at positions 3 and 5, respectively. This compound belongs to the triazole family, which is widely studied for its diverse pharmacological and material science applications due to its stability, hydrogen-bonding capacity, and tunable electronic properties. Characterization typically employs elemental analysis, NMR (¹H, ¹³C), IR spectroscopy, and crystallographic tools such as SHELX or ORTEP-3 .

Properties

IUPAC Name

5-methyl-3-propyl-1H-1,2,4-triazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-3-4-6-7-5(2)8-9-6/h3-4H2,1-2H3,(H,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLSXIQIFBAFZGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-5-propyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of propylhydrazine with methyl isothiocyanate, followed by cyclization to form the triazole ring . The reaction conditions often involve heating and the use of solvents like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 3-methyl-5-propyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Triazoles, including 3-methyl-5-propyl-1H-1,2,4-triazole, exhibit significant antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles are effective against various pathogens:

Compound Target Pathogen Activity Reference
This compoundStaphylococcus aureusMIC: 0.5–1 μM
This compoundEscherichia coliMIC: 0.75 μg/mL
This compoundCandida albicansEffective against resistant strains

The compound has been shown to possess broad-spectrum activity comparable to conventional antibiotics and antifungal agents. The structural features of triazoles allow for modifications that enhance their bioactivity.

Anticancer Properties
Triazoles have also been investigated for their potential in cancer therapy. For instance, compounds with a triazole core have demonstrated anticancer activity through various mechanisms:

Compound Cancer Type Mechanism of Action Reference
This compoundBreast CancerInhibition of tumor growth via apoptosis induction
This compoundLung CancerInduction of cell cycle arrest

These findings suggest that the compound could serve as a lead for developing new anticancer agents.

Agricultural Applications

Fungicides and Herbicides
The agricultural sector has recognized the utility of triazoles as fungicides and herbicides. Recent studies highlight the effectiveness of triazole derivatives in protecting crops from fungal infections:

Compound Target Fungal Pathogen Effectiveness Reference
This compoundFusarium graminearumSignificant reduction in disease incidence
This compoundBotrytis cinereaEffective at low concentrations

These applications are crucial in managing crop diseases and enhancing agricultural productivity.

Material Science Applications

Corrosion Inhibition
Triazoles are also noted for their effectiveness as corrosion inhibitors in various industrial applications. The ability of triazoles to form stable complexes with metal ions makes them valuable in protecting metals from corrosion:

Material Corrosion Medium Inhibition Efficiency (%) Reference
SteelAcidic SolutionsUp to 90%
CopperSaltwaterSignificant reduction

These properties are leveraged in the development of protective coatings and treatments for metal surfaces.

Case Study 1: Antimicrobial Efficacy

A study conducted by Yang et al. evaluated the antibacterial efficacy of various triazole derivatives against multidrug-resistant strains of bacteria. The results indicated that this compound exhibited superior activity compared to traditional antibiotics like ciprofloxacin and gentamicin .

Case Study 2: Agricultural Impact

In agricultural trials assessing the efficacy of triazole fungicides on wheat crops affected by Fusarium species, it was found that application of this compound significantly decreased disease severity and improved yield outcomes .

Mechanism of Action

The mechanism of action of 3-methyl-5-propyl-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it effective in binding to enzymes and receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-methyl-5-propyl-1H-1,2,4-triazole can be contextualized against related triazole derivatives, as outlined below:

Table 1: Comparative Analysis of 1,2,4-Triazole Derivatives

Compound Name Substituents Synthesis Method Key Properties/Activities Reference
This compound 3-CH₃, 5-C₃H₇ Likely via thiol-alkylation or condensation Not explicitly reported; inferred stability from analog studies
4-Amino-3-ethyl-5-mercapto-1,2,4-triazole 4-NH₂, 3-C₂H₅, 5-SH Schiff base condensation with 3-bromobenzaldehyde Forms trigonal bipyramidal Sn(IV) complexes; antimicrobial activity
4-Amino-5-mercapto-3-propyl-1,2,4-triazole 4-NH₂, 5-SH, 3-C₃H₇ Similar Schiff base reaction Octahedral Sn(IV) complexes; moderate antimicrobial effects
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole Pyrazole fused at position 5, 4-C₆H₅ Multi-step alkylation and cyclization Antioxidant activity via DPPH radical scavenging
3-Bromo-5-methyl-1-(3-phenylpropyl)-1H-1,2,4-triazole 3-Br, 5-CH₃, 1-C₃H₆C₆H₅ Custom synthesis (building block) Used in pharmaceutical intermediates

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Methyl/Propyl vs. Ethyl/Thiol Groups: The methyl and propyl substituents in the target compound likely enhance lipophilicity compared to ethyl or thiol-containing analogs (e.g., 4-amino-3-ethyl-5-mercapto-1,2,4-triazole). This difference may influence membrane permeability in biological systems, though antimicrobial activity data for the target compound is absent in the evidence . Thiol vs. Pyrazole Hybrids: Derivatives with thiol groups (e.g., 5-mercapto-triazoles) exhibit metal-coordination capabilities, forming complexes with Sn(IV) for antimicrobial applications. In contrast, pyrazole-triazole hybrids (e.g., 5-(5-methylpyrazol-3-yl)-4-phenyl-4H-triazole) prioritize antioxidant activity due to radical scavenging moieties .

Synthetic Pathways Catalyst Dependency: The use of InCl₃ in alkylation reactions (e.g., 3-(substituted methylthio)-4-phenyl-5-(trimethoxyphenyl)-4H-triazoles) contrasts with acid-catalyzed Schiff base formations in amino-mercapto derivatives. Catalyst choice impacts yield and purity, as seen in high-purity Schiff bases synthesized with concentrated H₂SO₄ .

These tools confirm geometries (e.g., trigonal bipyramidal vs. octahedral) critical for understanding coordination chemistry .

Applications

  • Antimicrobial vs. Antioxidant Focus : Ethyl/propyl-thiol triazoles are tailored for antimicrobial use, whereas pyrazole hybrids or brominated derivatives (e.g., 3-bromo-5-methyl-1-(3-phenylpropyl)-triazole) serve as intermediates in drug synthesis .

Research Findings and Implications

  • Synthetic Optimization : Propyl groups may require tailored catalysts (e.g., InCl₃) for efficient alkylation, as seen in related trimethoxyphenyl derivatives .
  • Characterization Gaps : Further studies using NMR (including ²⁹Si/¹¹⁹Sn for metal complexes) and crystallography are needed to fully elucidate the compound’s properties .

Biological Activity

3-Methyl-5-propyl-1H-1,2,4-triazole is a member of the triazole family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. Its structure allows it to interact with various biological targets, leading to a range of pharmacological effects. Triazoles are recognized for their antimicrobial, anti-inflammatory, and anticancer activities among others.

The biological activity of this compound can be attributed to its ability to form non-covalent interactions with enzymes and receptors. These interactions can inhibit enzymatic activity or modulate receptor functions, impacting various biochemical pathways:

  • Enzyme Inhibition : Triazoles often act as enzyme inhibitors, affecting metabolic pathways and cellular processes.
  • Receptor Modulation : They can bind to specific receptors, altering signaling pathways that influence cell proliferation and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various pathogens:

PathogenActivity (MIC)
Candida albicansMIC 0.0156 μg/mL
Staphylococcus aureusMIC 0.25–2 μg/mL
Escherichia coliMIC values comparable to standard antibiotics

In comparative studies with other triazoles, it was found that this compound has a broader spectrum of activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory potential. Studies have shown that derivatives of 1,2,4-triazoles can inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs) .

Case Study:
In a study involving new triazole derivatives containing propanoic acid moiety:

  • Compounds tested : 3a–3g
  • Results : Compounds exhibited low toxicity (viability >94%) and significant anti-inflammatory effects at specific concentrations .

Anticancer Activity

The anticancer properties of triazoles are also noteworthy. Research indicates that these compounds may induce apoptosis in cancer cells through multiple mechanisms:

  • Caspase Activation : Induction of caspase-dependent apoptosis.
  • Cell Cycle Arrest : Inhibition of cell cycle progression in cancerous cells.

Q & A

Q. How can the synthesis of 3-methyl-5-propyl-1H-1,2,4-triazole be optimized for high yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Precursor Selection : Use 3-amino-1,2,4-triazole derivatives as starting materials, with propyl groups introduced via alkylation or nucleophilic substitution .
  • Reaction Conditions : Microwave-assisted synthesis (e.g., 100–150°C, 20–30 min) improves reaction efficiency and reduces side products compared to conventional heating .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) enhances purity. Monitor progress via thin-layer chromatography (TLC) .
  • Yield Maximization : Adjust stoichiometry of reagents (e.g., 1.2 equivalents of propylating agent) and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. What spectroscopic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Identify protons and carbons in the triazole ring (δH ~8–9 ppm for NH; δC ~150–160 ppm for triazole carbons) and alkyl substituents (propyl: δH 0.9–1.6 ppm; δC 10–25 ppm) .
  • IR Spectroscopy : Confirm NH stretching (3200–3400 cm⁻¹) and triazole ring vibrations (1500–1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula .
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (e.g., C: 55.8%, H: 8.7%, N: 35.5%) .

Advanced Research Questions

Q. How can tautomeric forms of this compound be resolved during structural analysis?

Methodological Answer:

  • 2D-NMR (NOESY/ROESY) : Detect through-space interactions between NH protons and adjacent substituents to identify dominant tautomers .
  • X-ray Crystallography : Use SHELXL for refinement to determine precise bond lengths and angles, distinguishing 1H vs. 4H tautomeric states .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict relative stability of tautomers and corroborate experimental data .

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time to minimize variability .
  • Dose-Response Curves : Perform triplicate experiments with positive controls (e.g., fluconazole for antifungal assays) to validate IC₅₀ values .
  • Metabolite Screening : Use LC-MS to identify degradation products or active metabolites that may influence observed activity .

Q. What are the best practices for crystallographic refinement of this compound derivatives?

Methodological Answer:

  • Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve light atoms (C, N, O) and hydrogen positions .
  • Software Tools : SHELXL for small-molecule refinement; ORTEP-III for thermal ellipsoid visualization .
  • Validation : Check R-factors (R₁ < 5%), residual electron density (<0.3 eÅ⁻³), and ADP consistency to ensure model accuracy .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to avoid inhalation of dust/aerosols .
  • Waste Disposal : Collect contaminated materials in sealed containers for incineration (≥1200°C) to prevent environmental release .
  • Emergency Response : For spills, neutralize with 10% sodium bicarbonate and adsorb with vermiculite .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Microwave Synthesis

ParameterOptimal RangeReference
Temperature100–150°C
Reaction Time20–30 min
SolventEthanol/Water (3:1)
CatalystK₂CO₃ or NaH

Q. Table 2: Safety Thresholds for Laboratory Handling

HazardExposure LimitMitigation
Skin IrritationAvoid direct contactNitrile gloves
Inhalation Risk<1 mg/m³Fume hoods
Aquatic ToxicityLC₅₀ < 1 mg/LSecure disposal

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